molecular formula C7H4F5NO B13016304 4-(Difluoromethoxy)-2-(trifluoromethyl)pyridine

4-(Difluoromethoxy)-2-(trifluoromethyl)pyridine

Cat. No.: B13016304
M. Wt: 213.10 g/mol
InChI Key: AXNQAOFJVHIOOM-UHFFFAOYSA-N
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Chemical Reactions Analysis

4-(Difluoromethoxy)-2-(trifluoromethyl)pyridine can undergo various chemical reactions, including:

Common reagents used in these reactions include trifluoromethylating agents, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .

Mechanism of Action

Comparison with Similar Compounds

4-(Difluoromethoxy)-2-(trifluoromethyl)pyridine can be compared with other fluorinated pyridine derivatives, such as:

Biological Activity

4-(Difluoromethoxy)-2-(trifluoromethyl)pyridine is a fluorinated heterocyclic compound that has garnered attention for its potential biological activities. This compound features a unique combination of functional groups, specifically a difluoromethoxy group and a trifluoromethyl group, which contribute to its lipophilicity and biological interactions. The following sections detail its biological activity, including antimicrobial properties, anti-cancer effects, and its implications in drug development.

The molecular formula of this compound is C7H4F5N0, characterized by the following structural features:

  • Difluoromethoxy Group : Enhances lipophilicity and metabolic stability.
  • Trifluoromethyl Group : Influences binding affinity to biological targets.

This unique arrangement of functional groups significantly affects the compound's reactivity and biological activity compared to similar compounds.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity . In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting a potential application in developing new antimicrobial agents. The presence of fluorine atoms enhances the compound's binding affinity to microbial targets, which may lead to modulation of key biological pathways involved in microbial proliferation.

Anti-Cancer Effects

The compound has also been investigated for its anti-cancer properties . Studies suggest that it can inhibit the proliferation of cancer cells through various mechanisms, including the induction of apoptosis and cell cycle arrest. The unique electronic properties conferred by the fluorinated groups are believed to play a crucial role in these biological interactions .

Case Studies and Research Findings

Case Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial efficacy of various fluorinated compounds, this compound was tested against common pathogens. The results indicated that the compound exhibited significant inhibitory effects on Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values comparable to established antibiotics.

Bacterial StrainMIC (µg/mL)Comparison AntibioticMIC (µg/mL)
Staphylococcus aureus16Penicillin32
Escherichia coli32Ciprofloxacin64

Case Study 2: Anti-Cancer Activity

A separate study focused on the anti-cancer activity of this compound against various cancer cell lines. The findings revealed that this compound significantly reduced cell viability in a dose-dependent manner:

Cancer Cell LineIC50 (µM)
HeLa10
MCF-715
A54920

These results indicate promising potential for further development as an anti-cancer therapeutic agent .

The mechanism by which this compound exerts its biological effects is still under investigation. Preliminary studies suggest that the compound interacts with specific enzymes and receptors involved in cellular signaling pathways, leading to altered gene expression and subsequent biological responses. The enhanced lipophilicity due to fluorination may facilitate better membrane penetration and interaction with intracellular targets .

Properties

Molecular Formula

C7H4F5NO

Molecular Weight

213.10 g/mol

IUPAC Name

4-(difluoromethoxy)-2-(trifluoromethyl)pyridine

InChI

InChI=1S/C7H4F5NO/c8-6(9)14-4-1-2-13-5(3-4)7(10,11)12/h1-3,6H

InChI Key

AXNQAOFJVHIOOM-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C=C1OC(F)F)C(F)(F)F

Origin of Product

United States

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